molecular formula C25H28N4O5S2 B15101762 ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B15101762
M. Wt: 528.6 g/mol
InChI Key: IUBFOMNDWSBHKN-RGEXLXHISA-N
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Description

The compound ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule. Its core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold fused with a thiazolidinone ring substituted with a tetrahydrofuran-2-ylmethyl group. Additionally, a piperidine carboxylate ester moiety is attached to the pyrido-pyrimidinone system.

The tetrahydrofuran substitution in the thiazolidinone ring may enhance lipophilicity (predicted XLogP3 ≈ 2.2) and influence binding interactions in enzymatic pockets, while the piperidine carboxylate ester could modulate solubility and pharmacokinetic properties .

Properties

Molecular Formula

C25H28N4O5S2

Molecular Weight

528.6 g/mol

IUPAC Name

ethyl 1-[4-oxo-3-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C25H28N4O5S2/c1-2-33-24(32)16-8-11-27(12-9-16)21-18(22(30)28-10-4-3-7-20(28)26-21)14-19-23(31)29(25(35)36-19)15-17-6-5-13-34-17/h3-4,7,10,14,16-17H,2,5-6,8-9,11-13,15H2,1H3/b19-14-

InChI Key

IUBFOMNDWSBHKN-RGEXLXHISA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5CCCO5

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

The pyridopyrimidine core is synthesized via a three-component condensation:

Reagents:

  • 2-Aminopyridine (1.0 equiv)
  • Ethyl acetoacetate (1.2 equiv)
  • Vilsmeier-Haack reagent (POCl3/DMF, 3.0 equiv)

Conditions:

  • Reflux in anhydrous DCM (48 hr)
  • Quench with ice-water (0°C)
  • Yield: 68% (white crystals)

Development of Thioxothiazolidinone Precursor

The thiazolidinone fragment is prepared through cyclocondensation:

Reagents Table

Component Quantity Role
L-Cysteine 1.0 equiv Sulfur source
Tetrahydrofurfural 1.5 equiv Aldehyde component
CS2 2.0 equiv Thiocarbonyl reagent

Procedure:

  • React L-cysteine with CS₂ in basic conditions (pH 9-10)
  • Add tetrahydrofurfural dropwise at 0-5°C
  • Acidify to pH 2 with HCl to precipitate product
  • Isolate via vacuum filtration (Yield: 73%)

Convergent Assembly of Molecular Architecture

Knoevenagel Condensation for Core Coupling

The critical Z-configured exocyclic double bond is established through stereoselective condensation:

Optimized Conditions:

  • Pyridopyrimidine aldehyde (1.0 equiv)
  • Thioxothiazolidinone (1.1 equiv)
  • Piperidine catalyst (0.2 equiv)
  • Molecular sieves (4Å) in anhydrous toluene

Key Parameters:

  • Temperature: 110°C (oil bath)
  • Reaction time: 18 hr under N₂
  • Z/E ratio: 92:8 (determined by HPLC)

Pipecolic Acid Ester Incorporation

The piperidine moiety is introduced via nucleophilic aromatic substitution:

Stepwise Protocol:

  • Activate C2 position of pyridopyrimidine with Cl₂ gas in DMF (-10°C)
  • React with ethyl piperidine-4-carboxylate (2.5 equiv)
  • Use K2CO3 (3.0 equiv) as base in DMSO
  • Microwave irradiation (150°C, 300W, 20 min)
  • Isolate via silica chromatography (Yield: 61%)

Stereochemical Control and Purification

Configuration Stabilization Techniques

Maintaining the Z-configuration requires:

  • Strict oxygen-free conditions
  • Addition of radical inhibitors (BHT, 0.1% w/w)
  • Low-temperature workup (-20°C crystallization)

Analytical Confirmation:

  • $$ ^1H $$ NMR: δ 7.82 (d, J = 12.4 Hz, 1H, CH=)
  • $$ ^{13}C $$ NMR: 158.2 ppm (C=S)

Chromatographic Resolution

Final purification employs orthogonal techniques:

Gradient HPLC Conditions

Phase Composition Flow Rate
Mobile Phase A 0.1% TFA in H2O 1.0 mL/min
Mobile Phase B 0.1% TFA in MeCN
Gradient 30% B → 70% B (20 min)

Purity Data

  • HPLC: 99.12% (220 nm)
  • LC-MS: m/z 543.2 [M+H]+ (calc. 542.7)

Process Optimization Challenges

Key Reaction Monitoring Points

  • Thiazolidinone ring closure completion (TLC Rf 0.3, ethyl acetate/hexane 1:1)
  • Knoevenagel condensation stereochemistry (IR monitoring of C=O at 1680 cm⁻¹)
  • Final product stability (degradation <2% at 4°C over 6 months)

Yield Improvement Strategies

  • Microwave-assisted coupling increased efficiency by 23% vs thermal methods
  • Use of phase-transfer catalyst (TBAB) enhanced S_NAr reaction rate by 40%
  • Recrystallization from ethyl acetate/hexane (1:4) improved recovery to 89%

Analytical Characterization Summary

Spectroscopic Data Table

Technique Key Signals Assignment
FT-IR 1742 cm⁻¹ Ester C=O
$$ ^1H $$ NMR δ 4.12 (q, J = 7.1 Hz, 2H) Ethoxy CH2
$$ ^{13}C $$ NMR 196.4 ppm Thiazolidinone C=O
HRMS 542.1821 [M+H]+ (Δ 1.3 ppm) Molecular ion confirmation

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated compound .

Scientific Research Applications

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Compound A shares structural motifs with several derivatives reported in the literature (Table 1):

Compound ID Core Scaffold Key Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
Compound A Pyrido[1,2-a]pyrimidin-4-one Tetrahydrofuran-thiazolidinone, piperidine 458.6 N/A
Ethyl 1-[3-[(Z)-(3-methyl-...] Pyrido[1,2-a]pyrimidin-4-one Methyl-thiazolidinone, piperidine 458.6 N/A
4-(6-Fluoro-1,2-benzisoxazol... Pyrido[1,2-a]pyrimidin-4-one Fluoro-benzisoxazolyl, triazole ~500 (estimated) Kinase inhibition (hypothetical)
Aglaithioduline Hydroxamic acid derivative Aliphatic chain, hydroxamate group ~350 (estimated) HDAC inhibition (~70% similarity to SAHA)
Dihydropyrimidinone derivatives Dihydropyrimidinone Varied aryl/alkyl substituents 300–450 Antihypertensive, antibacterial

Key Observations :

  • Core Scaffold Similarity: The pyrido-pyrimidinone core is shared with fluorinated benzisoxazole derivatives (e.g., ), which are hypothesized to interact with kinase active sites due to their planar aromatic systems .
Quantitative Structural Similarity Analysis

Using Tanimoto and Dice similarity coefficients (computed via Morgan fingerprints), Compound A was compared to known bioactive molecules (Table 2):

Reference Compound Tanimoto Coefficient Dice Coefficient Shared Pharmacophores Reference
SAHA (vorinostat) 0.32 0.48 Hydroxamate group (absent in A)
Aglaithioduline 0.41 0.58 Aromatic rings, ester groups
GSK3 inhibitor (ZINC00027361) 0.53 0.69 Thiazolidinone, pyrimidinone

Key Findings :

  • Lower similarity to HDAC inhibitors (e.g., SAHA) reflects divergent pharmacophores, as Compound A lacks hydroxamate zinc-binding groups .
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity : The tetrahydrofuran substitution in Compound A may reduce LogP compared to purely alkyl-substituted analogues, balancing membrane permeability and solubility .
  • Metabolic Stability : Ester groups (e.g., ethyl carboxylate) are prone to hydrolysis, suggesting Compound A may act as a prodrug, with the carboxylate form as the active metabolite .

Q & A

Basic: What methodologies are recommended for confirming the structural identity of this compound?

To confirm the structure, a combination of spectroscopic and crystallographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments, focusing on the Z-configuration of the thiazolidin-5-ylidene moiety and the tetrahydrofuran-2-ylmethyl substituent. Integrate 1D 1^1H and 13^{13}C NMR with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular formula and fragmentation patterns, particularly for the thioxo-thiazolidinone and pyridopyrimidinone systems .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and thioxo (C=S) stretching vibrations in the 1650–1750 cm1^{-1} and 1100–1250 cm1^{-1} ranges, respectively .
  • Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities (e.g., Z/E isomerism) and confirm bond lengths/angles in the fused heterocyclic core. A disorder analysis may be required for flexible substituents like the piperidine-4-carboxylate group .

Basic: What synthetic routes are reported for analogous pyridopyrimidinone-thiazolidinone hybrids?

Synthesis typically involves multi-step strategies:

  • Biginelli Reaction : Condense aldehydes, β-ketoesters, and thioureas in one-pot reactions to form dihydropyrimidinone precursors. For example, ethyl acetoacetate and tetrahydrofuran-2-ylmethyl-substituted thioureas yield intermediates for subsequent cyclization .

  • Cyclization and Functionalization : Oxidative cyclization using iodine or Pd catalysts forms the pyrido[1,2-a]pyrimidinone core. Thiazolidinone rings are introduced via Knoevenagel condensation with mercaptoacetic acid derivatives .

  • Key Reagents and Conditions :

    StepReagents/ConditionsPurpose
    CyclizationI2_2, DMSO, 80°COxidative ring closure
    CondensationCH3_3COCl, Et3_3NActivate carbonyl groups
    PurificationSilica gel chromatography (hexane:EtOAc)Isolate stereoisomers

Basic: How is purity assessed, and what analytical standards are applied?

  • HPLC : Use a C18 column with UV detection at 254 nm. A retention time ±0.1 min from a reference standard indicates >95% purity .
  • NMR Purity Check : Ensure absence of extraneous peaks in the aromatic (δ 6.5–8.5 ppm) and aliphatic (δ 1.0–4.0 ppm) regions .
  • Elemental Analysis : Acceptable C, H, N, S deviations ≤0.4% from theoretical values .

Advanced: How are crystallographic data contradictions resolved (e.g., disorder, R factors)?

  • Disorder Modeling : For flexible groups (e.g., tetrahydrofuran), split occupancy refinement is applied. In a study of a related compound, the piperidine ring showed 70:30 occupancy for two conformers .
  • R Factor Optimization : Use SHELXL for least-squares refinement. A reported R1_1 = 0.054 and wR2_2 = 0.182 were achieved by constraining anisotropic displacement parameters for non-H atoms .
  • Validation Tools : Cross-check with PLATON to detect missed symmetry or twinning .

Advanced: What strategies evaluate bioactivity while addressing solubility limitations?

  • Prodrug Design : Esterify the piperidine-4-carboxylate group to enhance membrane permeability. Hydrolysis in vivo releases the active carboxylic acid .
  • In Silico Docking : Use AutoDock Vina to predict binding to targets like EGFR or HSP90. A study on a pyridopyrimidinone analog showed a docking score of −9.2 kcal/mol against EGFR .
  • Biological Assays :
    • Antimicrobial : MIC testing in Mueller-Hinton broth (24–48 hrs, 37°C) .
    • Anticancer : MTT assay (IC50_{50} calculation) against HeLa or MCF-7 cells .

Advanced: How are conflicting bioactivity data rationalized (e.g., variable IC50_{50}50​ values)?

  • Orthogonal Assays : Compare results from enzymatic (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays to distinguish direct target engagement from off-target effects .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess compound degradation. A related thiazolidinone showed 50% degradation in 30 mins, explaining reduced efficacy in vivo .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to the pyridopyrimidinone core to enhance oxidative stability .

Advanced: What role do non-covalent interactions play in supramolecular assembly?

  • π-π Stacking : The pyrido[1,2-a]pyrimidinone core participates in face-to-face stacking (3.5–4.0 Å spacing) with aromatic residues in protein targets .
  • Hydrogen Bonding : The 4-oxo and thioxo groups form H-bonds with water (dOH_{O\cdots H} = 1.8–2.2 Å) in crystal lattices, influencing solubility .
  • Computational Analysis : DFT (B3LYP/6-31G*) calculates interaction energies (e.g., −25 kJ/mol for a C=O⋯H-N bond) .

Advanced: How is multi-step synthesis optimized using flow chemistry?

  • Design of Experiments (DoE) : Vary parameters (temperature, residence time) in a microreactor to maximize yield. For a diazomethane precursor, optimal conditions were 40°C and 2 min residence time .
  • Statistical Modeling : Apply response surface methodology (RSM) to identify critical factors. A Plackett-Burman design reduced side products by 30% in a thiazolidinone synthesis .
  • In-line Analytics : Use FTIR or UV-Vis to monitor intermediates. A 5% deviation from expected absorbance triggers automatic parameter adjustment .

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